1-Piperidinepropanoic acid, ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including 1-piperidinepropanoic acid, ethyl ester, often involves esterification reactions and modifications of the piperidine ring. For instance, ethyl α-(1,2, 5-trimethyl-4-hydroxy-4-piperidyl)acetate is converted into substituted pyridines through strategic synthetic routes (Prostakov et al., 1970). Another method involves using piperidine-4-carboxylic acid and ethanol for the synthesis of 4-ethyl formate piperidine, showcasing esterification's role in crafting piperidine-based esters (Du Xiao-chao, 2007).
Molecular Structure Analysis
The molecular and crystal structures of related piperidine derivatives provide insights into the conformation and association behaviors of these compounds. Studies on hydroxy derivatives of hydropyridine suggest significant conformational flexibility and the ability to form extensive hydrogen-bonded networks, influencing the packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including ester hydrolysis, decarboxylation, and Claisen rearrangement, leading to the synthesis of complex structures. The hydrolysis of piperidine esters to corresponding carboxylic acids and ethylene is a critical step in the decomposition of these compounds, showcasing their chemical reactivity (Rosas et al., 2005).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Although specific data on 1-piperidinepropanoic acid, ethyl ester, are not provided in the referenced studies, the general understanding of related compounds suggests that these properties are crucial for determining their suitability for various applications and synthesis processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, define the versatility of piperidine derivatives in synthetic chemistry. For example, the esterification reactions and the subsequent reactivity of the ester groups play a significant role in the synthesis and functionalization of these compounds (Du Xiao-chao, 2007).
Scientific Research Applications
Anticancer Properties
1-Piperidinepropanoic acid, ethyl ester, when appended with 1,3,4-oxadiazole hybrids, has been evaluated for its potential as an anticancer agent. Compounds synthesized from this ester demonstrated significant anticancer activity, with some compounds showing strong anticancer properties relative to the reference drug doxorubicin. This indicates the potential therapeutic utility of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, although further in vivo studies are required to ascertain their effectiveness (Rehman et al., 2018).
Chemical Synthesis and Biological Activity
The compound has also been involved in the synthesis of biologically active alkaloids such as sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine in a stereoselective manner. This underlines the versatility of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester derivatives as chiral building blocks for the preparation of various biologically active compounds (Passarella et al., 2005).
Medicinal Chemistry and Intermediates
Moreover, the compound has been utilized in medicinal chemistry as an intermediate. For example, it's used in the synthesis of phenylpropanoid esters, which are important medicinal chemicals or intermediates, particularly those with hydroxyl and/or methoxy groups on the benzene ring. This highlights its role in facilitating the synthesis of compounds with potential medicinal applications (Wang et al., 2011).
properties
IUPAC Name |
ethyl 3-piperidin-1-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)6-9-11-7-4-3-5-8-11/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAWVDTVWPPKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066512 | |
Record name | 1-Piperidinepropanoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinepropanoic acid, ethyl ester | |
CAS RN |
19653-33-9 | |
Record name | Ethyl 1-piperidinepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19653-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-piperidinepropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019653339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19653-33-9 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75594 | |
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Record name | 1-Piperidinepropanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Piperidinepropanoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl piperidine-1-propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 1-piperidinepropanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5948MTH7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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